![molecular formula C18H17NO B3023850 4'-Cyano-3-(2,5-dimethylphenyl)propiophenone CAS No. 898794-90-6](/img/structure/B3023850.png)
4'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For instance, 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . Similarly, 2-cyano-4′-methylbiphenyl was produced by condensation of 2-chlorobenzonitrile with the Grignard reagent of 4-chlorotoluene, using anhydrous manganous chloride as a catalyst . These methods suggest that the synthesis of 4'-Cyano-3-(2,5-dimethylphenyl)propiophenone might also involve a condensation step, possibly with a Grignard reaction if a similar synthetic route is taken.
Molecular Structure Analysis
The molecular structure of related compounds was determined using various spectroscopic techniques. For the 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy were employed to reveal the structure . These techniques are crucial for confirming the molecular structure of organic compounds and would likely be used in the analysis of this compound as well.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The electronic properties of the synthesized 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its electrochemical behavior was studied through cyclic voltammetry, which was influenced by the scan rate . Thermal analysis was also performed using Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) . These analyses provide a comprehensive understanding of the physical and chemical properties of the compound, which could be similar to those of this compound due to structural similarities. The by-products during the synthesis of 2-cyano-4′-methylbiphenyl were also studied, which could be relevant in understanding the purity and yield of the synthesis of related compounds .
properties
IUPAC Name |
4-[3-(2,5-dimethylphenyl)propanoyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-3-4-14(2)17(11-13)9-10-18(20)16-7-5-15(12-19)6-8-16/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZSPIWWJPQPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644725 | |
Record name | 4-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898794-90-6 | |
Record name | 4-[3-(2,5-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.